![molecular formula C16H25FN4O3S B5650078 (3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide](/img/structure/B5650078.png)
(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds containing complex structures like the target involves multiple steps, including the functionalization of phenyl and pyrrolidine rings and the introduction of sulfonyl and carboxamide groups. A similar process is detailed in the synthesis of polyamides containing pyridine and sulfone moieties, where a new diamine containing pyridine and trifluoromethylphenyl groups is synthesized and used in the preparation of fluorinated polyamides, showcasing techniques that could be applied to our compound of interest (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar backbones, such as those involving pyridine and sulfonamide, often includes hydrogen bonding and layer structures, as observed in supramolecular structures of isomeric sulfonamides (Kosutić Hulita et al., 2005). These structural features are critical for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Compounds with dimethylamino and sulfonyl groups participate in various chemical reactions, including nucleophilic substitutions and amidation, reflecting the reactive nature of these functional groups. The synthesis and characterization of soluble and light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid condensed from specific anhydrides and diamines demonstrate the diverse reactions these molecules can undergo (Yang, Chen, & Wei, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and glass transition temperatures, of compounds with this level of complexity are influenced by their molecular structure. Studies on polyamides and polyimides, for example, reveal that these polymers exhibit a range of physical properties, including high solubility in organic solvents and high thermal stability, which could be paralleled in our compound (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and various reagents, are crucial for understanding how the compound interacts in chemical environments. The study of the synthesis and biological properties of related compounds provides insights into how the functional groups present in our compound of interest may react under different conditions (Liu et al., 2016).
properties
IUPAC Name |
(3S,4R)-3-(dimethylsulfamoylamino)-N-(2-fluorophenyl)-4-propan-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O3S/c1-11(2)12-9-21(10-15(12)19-25(23,24)20(3)4)16(22)18-14-8-6-5-7-13(14)17/h5-8,11-12,15,19H,9-10H2,1-4H3,(H,18,22)/t12-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEKUQGAVDULTA-SWLSCSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-fluorophenyl)-4-isopropyl-1-pyrrolidinecarboxamide |
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